
N-(5-aminopyridin-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-aminopyridin-2-yl)methanesulfonamide is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both amino and sulfonylamino groups in the structure of this compound makes it a versatile compound with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-aminopyridin-2-yl)methanesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-aminopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonylamino group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-aminopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(5-aminopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino and sulfonylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-Amino-pyrazole: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Methanesulfonamide: A simpler sulfonamide derivative used in various chemical reactions.
Pyridine: The parent compound of N-(5-aminopyridin-2-yl)methanesulfonamide, widely used in organic synthesis.
Uniqueness: this compound is unique due to the presence of both amino and sulfonylamino groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C6H9N3O2S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
N-(5-aminopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
GCQXSKNZSJHYKS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

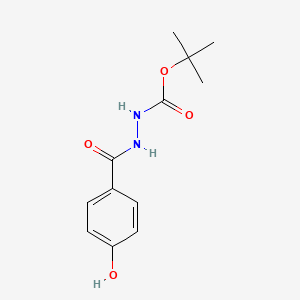
![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)
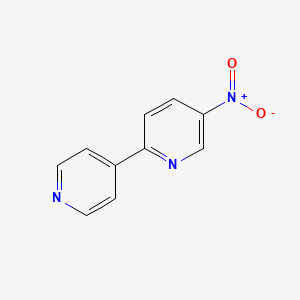


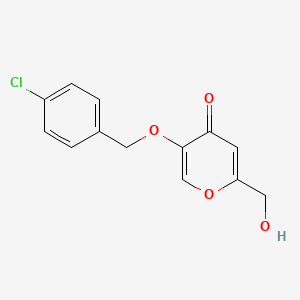
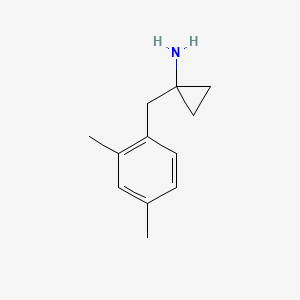

![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)

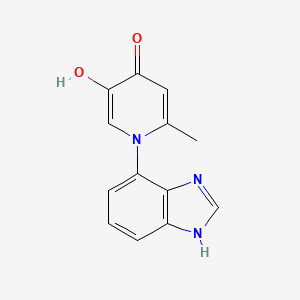

![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)

